(6-Nitropyridin-3-yl)methanamine
Description
(6-Nitropyridin-3-yl)methanamine is a nitro-substituted pyridine derivative featuring a methanamine group at the 3-position of the pyridine ring and a nitro (-NO₂) group at the 6-position. For instance, it serves as a key intermediate in the preparation of complex heterocyclic systems, such as 2-(6-Nitropyridin-3-yl)-9H-dipyrido[2,3-b;3',4'-d]pyrrole, as described in a 2019 European patent . The nitro group enhances electrophilicity, facilitating cross-coupling reactions or reductions in medicinal chemistry workflows.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(6-nitropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H7N3O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3,7H2 |
InChI Key |
ODDOCGSONFOHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitropyridin-3-yl)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 3-pyridinemethanamine with nitric acid to introduce the nitro group at the 6th position . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(6-Nitropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-pyridine derivatives.
Reduction: Formation of amino-pyridine derivatives.
Substitution: Formation of various substituted pyridine compounds.
Scientific Research Applications
(6-Nitropyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Nitropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyridin-3-yl methanamine derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of (6-Nitropyridin-3-yl)methanamine with its analogs:
Structural and Physicochemical Properties
Notes:
- Nitro vs. Methyl : The nitro group introduces polarity and reactivity but may reduce solubility compared to the methyl analog .
- Chlorine vs. Nitro : Chlorinated derivatives (e.g., CAS 221146-31-2) exhibit higher stability and are prevalent in insecticides, whereas nitro derivatives are more reactive in synthesis .
- Heterocyclic Substituents: Thiophene and trifluoromethylphenoxy groups enhance binding to biological targets via hydrophobic or electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
